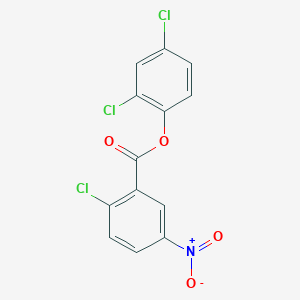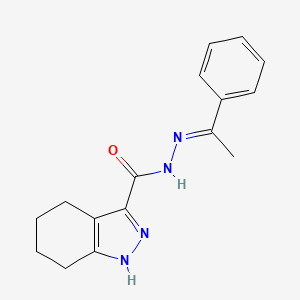
2,4-dichlorophenyl 2-chloro-5-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dichlorophenyl 2-chloro-5-nitrobenzoate, also known as diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) commonly used to relieve pain and inflammation. It was first synthesized in 1966 by Ciba-Geigy, and has since become one of the most widely prescribed NSAIDs in the world. Despite its widespread use, the mechanism of action and biochemical and physiological effects of diclofenac are still not fully understood.
Mecanismo De Acción
Diclofenac is a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2 enzymes. COX-1 is constitutively expressed and plays a role in maintaining normal physiological functions, while COX-2 is induced during inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation. By inhibiting both COX-1 and COX-2, 2,4-dichlorophenyl 2-chloro-5-nitrobenzoate reduces the production of prostaglandins and therefore reduces inflammation and pain.
Biochemical and Physiological Effects
In addition to its anti-inflammatory and analgesic effects, 2,4-dichlorophenyl 2-chloro-5-nitrobenzoate has been shown to have other biochemical and physiological effects. For example, 2,4-dichlorophenyl 2-chloro-5-nitrobenzoate has been shown to inhibit platelet aggregation, which may reduce the risk of blood clots and stroke. Diclofenac has also been shown to have antioxidant properties, which may protect against oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diclofenac is a widely used tool in scientific research due to its well-established mechanism of action and availability. However, there are some limitations to its use. For example, 2,4-dichlorophenyl 2-chloro-5-nitrobenzoate is known to have off-target effects, meaning it may inhibit other enzymes or pathways in addition to COX enzymes. This can complicate data interpretation and may require the use of additional controls or alternative inhibitors.
Direcciones Futuras
There are many potential future directions for research involving 2,4-dichlorophenyl 2-chloro-5-nitrobenzoate. One area of interest is the development of more selective COX inhibitors that target only COX-2 enzymes, which may have fewer side effects than non-selective inhibitors. Another area of interest is the use of 2,4-dichlorophenyl 2-chloro-5-nitrobenzoate in combination with other drugs or therapies to enhance its effectiveness or reduce its side effects. Additionally, research is needed to better understand the long-term effects of 2,4-dichlorophenyl 2-chloro-5-nitrobenzoate use on human health, particularly in the context of chronic pain management.
Métodos De Síntesis
Diclofenac can be synthesized through a multi-step process starting from 2,4-dichlorophenol and 2-chloro-5-nitrobenzoic acid. The first step involves the esterification of 2,4-dichlorophenol with methanol and sulfuric acid to form 2,4-dichlorophenyl methoxyacetate. This intermediate is then reacted with thionyl chloride to form 2,4-dichlorophenyl chloroacetate. The second intermediate is then reacted with 2-chloro-5-nitrobenzoic acid in the presence of a base such as sodium hydroxide to form 2,4-dichlorophenyl 2-chloro-5-nitrobenzoate.
Aplicaciones Científicas De Investigación
Diclofenac is commonly used in scientific research as a tool to study the role of cyclooxygenase (COX) enzymes in inflammation and pain. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX enzymes, 2,4-dichlorophenyl 2-chloro-5-nitrobenzoate reduces the production of prostaglandins and therefore reduces inflammation and pain.
Propiedades
IUPAC Name |
(2,4-dichlorophenyl) 2-chloro-5-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl3NO4/c14-7-1-4-12(11(16)5-7)21-13(18)9-6-8(17(19)20)2-3-10(9)15/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYZNBZWQEAREQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)OC2=C(C=C(C=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichlorophenyl 2-chloro-5-nitrobenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(8-quinolinylamino)methyl]phenol](/img/structure/B5716058.png)
![1-{3-nitro-4-[(1-phenyl-1H-tetrazol-5-yl)thio]phenyl}ethanone](/img/structure/B5716072.png)

![2-[(2-fluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5716089.png)
![methyl N-[4-(4-morpholinylsulfonyl)benzoyl]glycinate](/img/structure/B5716106.png)
![N-[4-({benzyl[2-(dimethylamino)ethyl]amino}methyl)phenyl]acetamide](/img/structure/B5716107.png)

![3-nitro-N-[2-(phenylethynyl)phenyl]benzamide](/img/structure/B5716130.png)

![methyl 4-{[4-(3-oxo-1-buten-1-yl)phenoxy]methyl}benzoate](/img/structure/B5716144.png)


![1-{4-[(4-nitrobenzyl)oxy]phenyl}-1-butanone](/img/structure/B5716168.png)